1,4-dimethyl-1H-pyrazole-5-carbonyl chloride
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Overview
Description
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been shown to impact various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,4-dimethyl-1H-pyrazole+SOCl2→1,4-dimethyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used to hydrolyze the carbonyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: Pyrazole derivatives are explored for their potential use as agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
- 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride
- 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
2,4-dimethylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-9(2)5(4)6(7)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOXOJCVQXEPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609473 |
Source
|
Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160886-90-8 |
Source
|
Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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